

Application Notes & Protocols: Conjugation of Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane

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Compound of Interest

Compound Name:	Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane
Cat. No.:	B12401402

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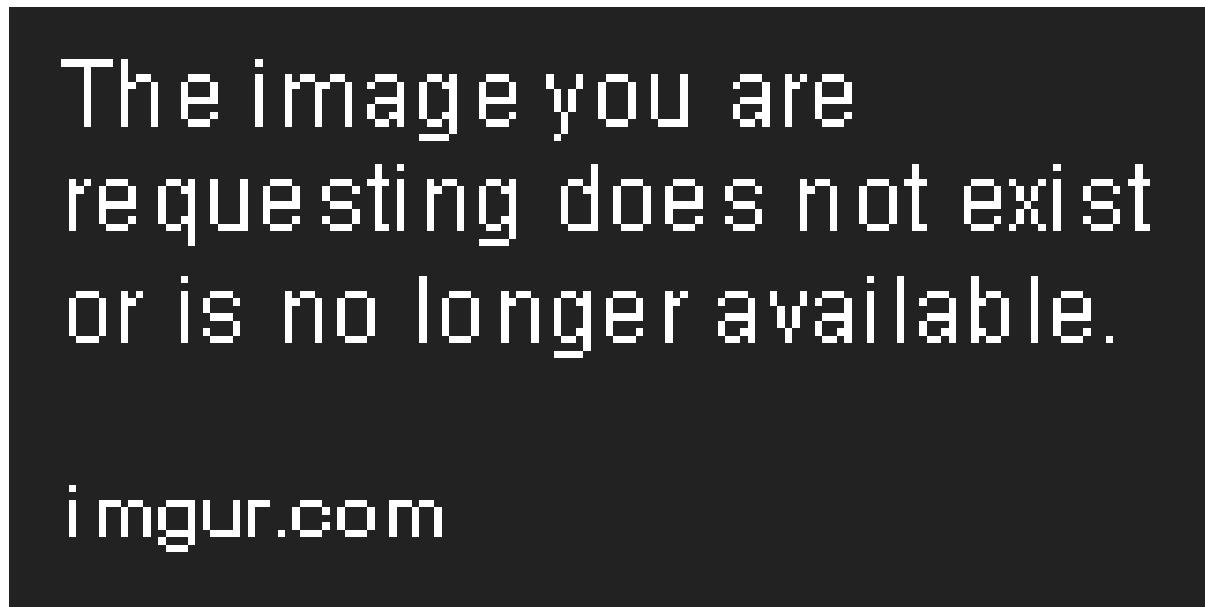
Abstract

This document provides a comprehensive technical guide for the use of **Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane**, a heterobifunctional and multivalent PEG linker. This unique reagent possesses a single primary amine and three terminal carboxylic acid groups, enabling the creation of complex, branched bioconjugates.[1][2] The inclusion of a hydrophilic PEG4 spacer enhances the solubility and biocompatibility of the resulting conjugates, making it an ideal tool for advanced applications in drug delivery, antibody-drug conjugate (ADC) development, and the functionalization of nanoparticles.[3][4][5] We will detail the fundamental principles of the conjugation chemistry, provide a robust, step-by-step protocol for coupling the linker's carboxyl groups to amine-containing biomolecules, and outline essential methods for the purification and characterization of the final product.

Reagent Overview and Properties

Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane is designed for versatility. Its architecture consists of a central core from which three carboxyl-terminated arms branch out, while a fourth, longer PEGylated arm terminates in a primary amine. This structure allows for either the multivalent display of molecules conjugated to the carboxyl groups or the use of the amine as a distinct attachment point for a second molecular entity.

Chemical Structure:



(Note: The exact structure can vary slightly by manufacturer, but the core functionality of one amine and three carboxylic acids remains.)

Physicochemical Properties:

Property	Value	Source
Molecular Formula	C ₂₄ H ₄₄ N ₂ O ₁₄	[1] [6]
Molecular Weight	584.6 g/mol	[1] [6]
CAS Number	2840751-74-6	[1] [6]
Purity	Typically >95%	[1] [6]
Solubility	Water, DMSO, DMF	[1]
Storage	-20°C, desiccated	[1]

Principles of Conjugation Chemistry

The most common application for this linker involves conjugating its three carboxylic acid groups to primary amines on a biomolecule, such as the ϵ -amino groups of lysine residues on

an antibody or protein. This is achieved through a robust and widely used two-stage process involving carbodiimide chemistry.[7][8]

Stage 1: Carboxylic Acid Activation

The carboxyl groups are first activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

- The Role of EDC: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate.[9][10] This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxyl group and lower conjugation efficiency.[9]
- The Role of NHS: To mitigate this instability, NHS is included in the reaction. It efficiently reacts with the O-acylisourea intermediate to form a more stable, semi-stable NHS ester.[7][9][11] This amine-reactive ester has a significantly longer half-life in aqueous media than the O-acylisourea intermediate, allowing for a more controlled and efficient subsequent reaction with the target biomolecule.[12][13]

This activation step is optimally performed at a slightly acidic pH (4.7 - 6.0) to maximize the efficiency of the carbodiimide reaction while minimizing premature hydrolysis of the resulting NHS ester.[10]

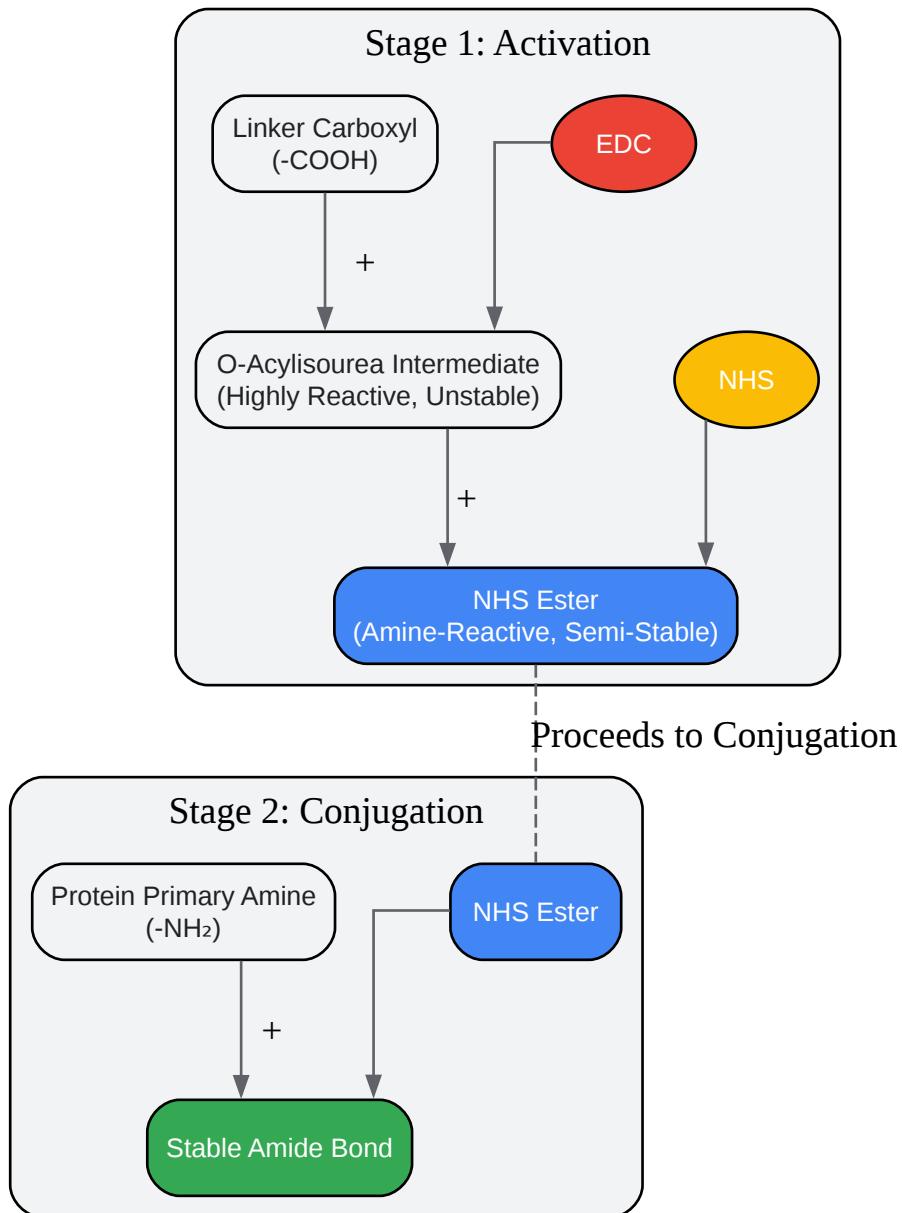
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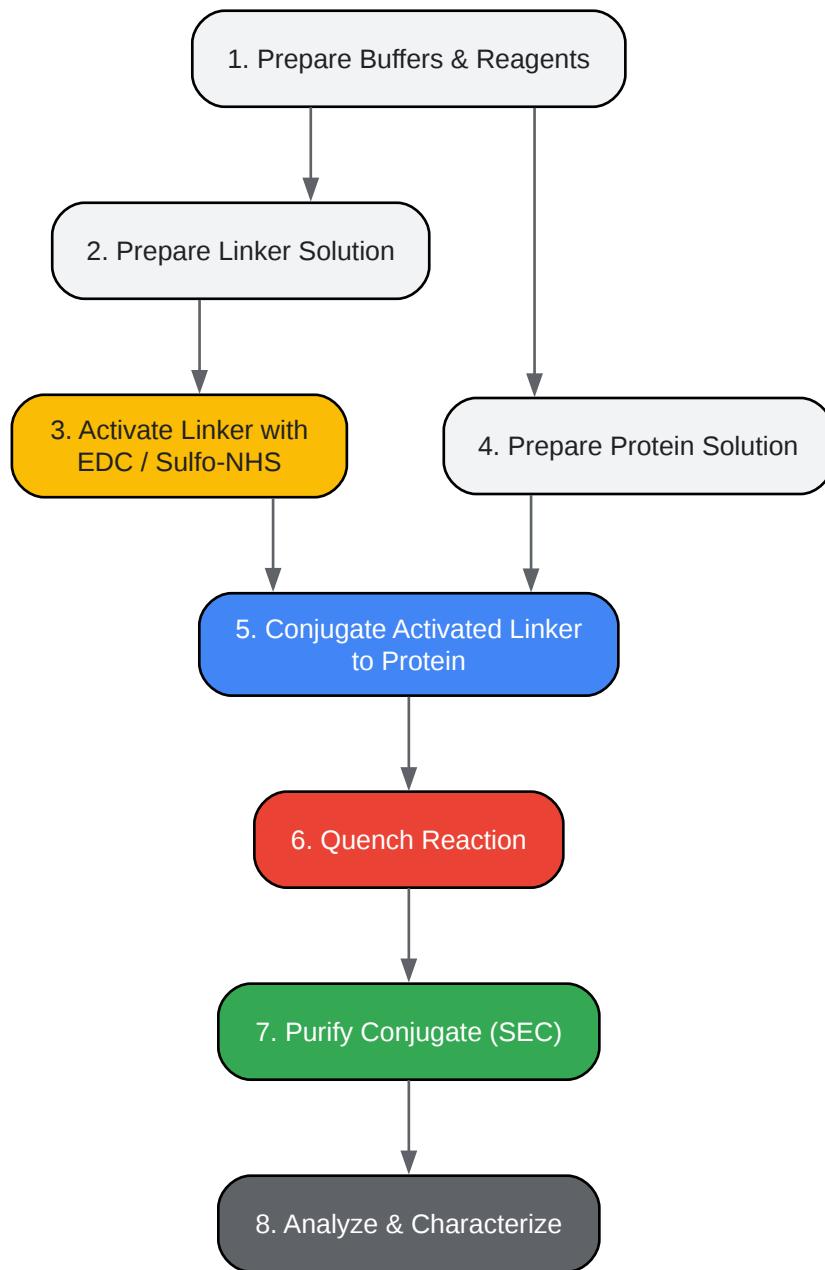
Diagram 1: Two-stage EDC/NHS conjugation mechanism.

Stage 2: Amine Coupling

The activated NHS-ester linker is then introduced to the amine-containing biomolecule. The reaction is shifted to a physiological or slightly alkaline pH (7.2 - 8.5). At this pH, primary amines are largely deprotonated and thus more nucleophilic, readily attacking the carbonyl carbon of the NHS ester to form a stable, covalent amide bond.[12][13]

Detailed Conjugation Protocol

This protocol details the conjugation of the linker's three carboxyl groups to a model protein (e.g., an IgG antibody). Optimization of molar ratios is recommended for each specific application.



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Diagram 2: Experimental workflow for conjugation.

Materials and Reagents

- Linker: **Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane**
- Protein: e.g., IgG antibody at 5-10 mg/mL
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): (MW: 191.7)
- Sulfo-NHS (N-hydroxysulfosuccinimide): (MW: 217.14)
- Solvent: Anhydrous DMSO or DMF
- Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4. [14]

Step-by-Step Methodology

Part A: Activation of the Linker (Time: ~20 minutes)

Causality: This step must be performed immediately before conjugation. EDC is susceptible to hydrolysis, and the activated Sulfo-NHS ester has a limited half-life in aqueous buffer.[8][12] Using freshly prepared solutions is critical for high conjugation efficiency.

- Prepare EDC/Sulfo-NHS Solution: Equilibrate EDC and Sulfo-NHS vials to room temperature before opening to prevent moisture condensation. Prepare a 100 mM solution of each in cold Activation Buffer immediately before use. For example, dissolve 19.2 mg of EDC in 1 mL of buffer and 21.7 mg of Sulfo-NHS in 1 mL of buffer.
- Dissolve the Linker: Prepare a 10 mM stock solution of the Amine-PEG4 linker in anhydrous DMSO.

- Initiate Activation: In a microcentrifuge tube, combine the linker, EDC, and Sulfo-NHS. The molar ratio is key to success. A starting point is a 1:4:10 ratio of Protein:Linker:EDC/Sulfo-NHS. For this activation step, mix the desired amount of linker with EDC and Sulfo-NHS at a 1:1.5:1.5 molar ratio (Linker:EDC:Sulfo-NHS).
 - Example: For a 20-fold molar excess conjugation to 1 nmol of antibody, you would need 20 nmol of linker. Activate 20 nmol of linker with 30 nmol of EDC and 30 nmol of Sulfo-NHS.
- Incubate: Mix well and incubate for 15 minutes at room temperature.

Part B: Conjugation to Protein (Time: 2 hours)

Causality: The pH is raised to 7.2-7.4, which deprotonates the primary amines on the protein, making them nucleophilic and ready to react with the activated Sulfo-NHS esters on the linker. [13]

- Prepare Protein: Ensure your protein of interest is in the Coupling Buffer (PBS, pH 7.2-7.4). Amine-containing buffers like Tris must be avoided as they will compete in the reaction.[12]
- Combine Reagents: Add the entire activation mixture from Part A directly to the protein solution.
- Incubate: React for 2 hours at room temperature or overnight at 4°C with gentle mixing. The longer incubation at a lower temperature can be beneficial for sensitive proteins.

Part C: Quenching and Purification (Time: ~1 hour)

Causality: A quenching agent with a primary amine is added in high concentration to react with and deactivate any remaining Sulfo-NHS esters, preventing further modification of the protein or non-specific reactions.[9]

- Quench Reaction: Add Quenching Buffer (1 M Tris-HCl) to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
- Purify Conjugate: Immediately purify the resulting conjugate from excess linker and reaction byproducts using a pre-equilibrated size-exclusion chromatography (desalting) column.[15]

The larger protein conjugate will elute first in the void volume, while the smaller, unreacted molecules will be retained by the resin.[14]

Recommended Molar Ratios for Optimization

The ideal ratio of linker to protein depends on the number of available amines on the protein and the desired degree of labeling. It is essential to perform a matrix of concentrations to find the optimal condition.

Molar Ratio (Linker:Protein)	Expected Outcome	Application Note
5:1	Low degree of labeling	Useful for preserving protein function.
20:1	Medium degree of labeling	A common starting point for antibodies.
50:1	High degree of labeling	May risk protein aggregation or loss of activity.

Characterization and Quality Control

Confirming the success of the conjugation is a critical final step.

Protein Concentration Determination

- Method: Measure the absorbance of the purified conjugate at 280 nm (A280) using a UV-Vis spectrophotometer.[16][17]
- Principle: Aromatic amino acids (tryptophan, tyrosine) in proteins absorb light at 280 nm.[16] The Beer-Lambert law can be used to calculate the concentration if the extinction coefficient of the protein is known.[16] The contribution of the PEG linker to A280 is negligible. A method for calculating the concentration of protein-protein conjugates based on UV absorption can also be adapted.[18][19]

Confirmation of Conjugation by Mass Spectrometry

- Method: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).
- Principle: MALDI-TOF MS is an excellent technique for analyzing heterogeneous PEGylated protein samples.[\[20\]](#)[\[21\]](#) It measures the mass-to-charge ratio of the intact conjugate. A successful reaction will show a mass shift corresponding to the addition of one or more linker molecules (584.6 Da each). The resulting spectrum will reveal the distribution of species (unconjugated protein, protein + 1 linker, protein + 2 linkers, etc.), providing a clear picture of the conjugation efficiency and degree of labeling.[\[22\]](#)[\[23\]](#)[\[24\]](#)

Troubleshooting Guide

Problem	Potential Cause(s)	Suggested Solution(s)
Low Conjugation Efficiency	<ol style="list-style-type: none">Inactive EDC/NHS (hydrolyzed).Incorrect buffer pH.Competing nucleophiles (e.g., Tris buffer).Insufficient molar excess of linker.	<ol style="list-style-type: none">Use fresh EDC/NHS powder; equilibrate to RT before opening.Verify pH of Activation (6.0) and Coupling (7.2-7.4) buffers.Perform buffer exchange on protein into a non-amine buffer like PBS or HEPES.Increase the molar ratio of linker:protein.
Protein Precipitation/Aggregation	<ol style="list-style-type: none">High degree of labeling alters protein pI and solubility.Use of organic solvent (DMSO) for linker.	<ol style="list-style-type: none">Reduce the molar ratio of linker:protein.Minimize the volume of DMSO added to the aqueous protein solution (should be <10% v/v).
Broad Peaks in SEC Purification	<ol style="list-style-type: none">Aggregation of the conjugate.Non-optimal chromatography conditions.	<ol style="list-style-type: none">Analyze a sample of the crude reaction by MS to check for high-order conjugates. Reduce linker ratio if needed.Ensure the column is properly packed and equilibrated; adjust flow rate if necessary.

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